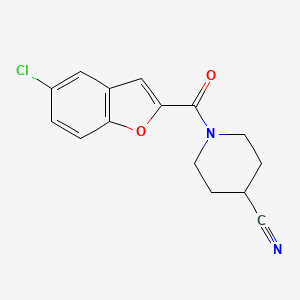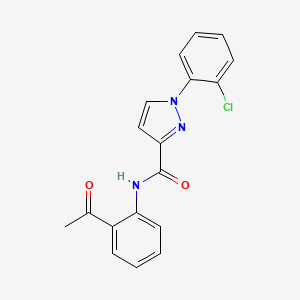
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a valuable tool for understanding the signaling pathways involved in cancer progression.
Mécanisme D'action
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide targets the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cancer progression. The compound binds to the ATP-binding site of PI3K, inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of the PI3K/Akt/mTOR pathway by 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments is its specificity for the PI3K/Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway in cancer cells without affecting other signaling pathways. However, one limitation of the compound is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide, including:
1. Further preclinical studies to evaluate the efficacy of the compound in different types of cancer.
2. Development of more potent and soluble analogs of the compound.
3. Combination therapy studies to evaluate the potential of using the compound in combination with other cancer treatments.
4. Studies to evaluate the potential of the compound in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its unique mechanism of action and specificity for the PI3K/Akt/mTOR pathway make it a valuable tool for understanding the signaling pathways involved in cancer progression. Further research is needed to fully evaluate the potential of the compound in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide involves several steps, including the coupling of 6-pyrazol-1-ylpyridin-3-amine and 4-cyclopentylsulfonyl chloride, followed by the addition of benzoyl chloride. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential use in cancer treatment, particularly in the treatment of breast and lung cancers. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(23-16-8-11-19(21-14-16)24-13-3-12-22-24)15-6-9-18(10-7-15)28(26,27)17-4-1-2-5-17/h3,6-14,17H,1-2,4-5H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLAMOSGUQLEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)




![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)

![N,N-dimethyl-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoylamino]propanamide](/img/structure/B7536294.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536306.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7536321.png)